molecular formula C11H22N2O2S2 B2418530 3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415562-07-9

3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No.: B2418530
CAS No.: 2415562-07-9
M. Wt: 278.43
InChI Key: VMAXOPQTIXEVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is an organic compound with a complex structure that includes a urea moiety, a tert-butyl group, and a dithiepan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea typically involves multiple steps. One common approach is to start with commercially available precursors and perform a series of reactions to build the desired structure. The key steps may include:

    Formation of the dithiepan ring: This can be achieved through a cyclization reaction involving a suitable diol and a sulfur source.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride and a base to introduce the tert-butyl moiety.

    Urea formation: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea moiety can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the urea moiety can produce an amine.

Scientific Research Applications

3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple sites.

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]carbamate: Contains a carbamate group instead of urea.

    1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]amide: Features an amide linkage instead of urea.

Uniqueness

3-Tert-butyl-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S2/c1-10(2,3)13-9(14)12-6-11(15)7-16-4-5-17-8-11/h15H,4-8H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAXOPQTIXEVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1(CSCCSC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.